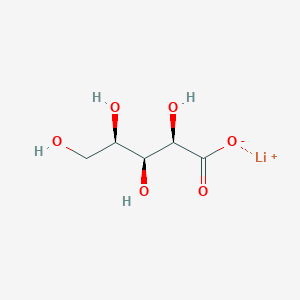

d-Xylonic acid lithium salt

Description

Contextualization of D-Xylonic Acid within Carbohydrate Chemistry

D-Xylonic acid, an aldonic acid, is derived from D-xylose, a five-carbon sugar that is a major component of hemicellulose in plant biomass. ontosight.ailookchem.com In the realm of carbohydrate chemistry, it is characterized by a carboxylic acid functional group, which results from the oxidation of the aldehyde group in xylose. cymitquimica.com This structural feature, along with multiple hydroxyl groups, contributes to its reactivity and allows for the formation of various derivatives, such as esters. cymitquimica.com Like other sugar acids, D-Xylonic acid can readily convert to a lactone through dehydration. wikipedia.org Its water solubility is high due to its polar nature. ontosight.aicymitquimica.com

Significance of D-Xylonic Acid as a Platform Chemical in Biorefineries

D-Xylonic acid is recognized as a key platform chemical, a building block molecule that can be converted into a wide range of other valuable chemicals and materials. nih.govnih.gov The U.S. Department of Energy has identified it as one of the top 30 high-value chemicals derivable from biomass. nih.gov Its significance in biorefineries stems from its production from xylose, the second most abundant sugar in lignocellulosic biomass after glucose. rsc.org This makes it a sustainable and non-food-derived alternative to other platform chemicals. nih.govnih.gov

The valorization of xylose to produce chemicals like D-Xylonic acid is an essential step in improving the economic viability of lignocellulosic biorefineries. rsc.org It has diverse applications, including use as a precursor for 1,2,4-butanetriol (B146131) (a precursor for energetic materials), copolyamides, and polyesters. wikipedia.orgnih.gov It also finds use as a complexing agent, a chelator, and in the dispersal of concrete. nih.govnih.gov

Overview of D-Xylonic Acid Lithium Salt in Research Contexts

This compound is a specific salt form of D-Xylonic acid that is frequently utilized in research settings. It is commercially available as a white to off-white powder or crystals. sigmaaldrich.comsigmaaldrich.com In many studies, the lithium salt is used as a standard for the analytical quantification of D-Xylonic acid produced through microbial fermentation. For instance, it is used as a standard in High-Performance Liquid Chromatography (HPLC) analysis. mdpi.com

Beyond its role as an analytical standard, research has explored the properties and potential applications of this compound itself. It has been investigated for its film-forming properties and as a model system for studying glycolaldehyde, an intermediate in sugar metabolism. biosynth.com Furthermore, some studies suggest it may act as a redox potential regulator and inhibit the transcriptional regulation of certain genes in yeast. biosynth.com

Physicochemical Properties of D-Xylonic Acid and its Lithium Salt

| Property | D-Xylonic Acid | This compound |

|---|---|---|

| CAS Number | 526-91-0 wikipedia.org | 526-91-0 sigmaaldrich.com |

| Molecular Formula | C₅H₁₀O₆ ontosight.ailookchem.comcymitquimica.com | C₅H₁₀O₆ · xLi⁺ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 166.13 g/mol wikipedia.orgnih.gov | 173.07 g/mol (as C₅H₉LiO₆) biosynth.com |

| Appearance | White crystalline solid ontosight.aicymitquimica.com | White to off-white powder or crystals sigmaaldrich.comsigmaaldrich.com |

| Solubility | Highly soluble in water ontosight.aicymitquimica.com | Soluble in water cymitquimica.com |

| Optical Activity | - | [α]/D 18±2° in H₂O sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9LiO6 |

|---|---|

Molecular Weight |

172.1 g/mol |

IUPAC Name |

lithium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C5H10O6.Li/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4-;/m1./s1 |

InChI Key |

TVHSDAFFJAXPAS-HAYYNCRMSA-M |

Isomeric SMILES |

[Li+].C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |

Canonical SMILES |

[Li+].C(C(C(C(C(=O)[O-])O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Production Processes

Chemical Synthesis Routes for D-Xylonic Acid and its Salts

Chemical methods offer direct routes to D-Xylonic acid from D-xylose, often involving catalysts and specific reaction conditions to achieve high conversion rates.

The direct oxidation of D-xylose is a primary chemical method for D-Xylonic acid synthesis. This process typically involves the use of various catalysts to facilitate the selective conversion of the aldehyde group of D-xylose into a carboxylic acid. For instance, thermo-catalysis using catalysts like Au@h-Al2O3 has been shown to be effective in the oxidation of D-xylose to D-Xylonic acid. rsc.org Another approach involves using nitrogen-doped carbon as a metal-free catalyst, which can achieve high yields under controlled temperature conditions. researchgate.net These methods are advantageous for their potentially high reaction rates but can require specific, sometimes costly, catalysts and energy-intensive conditions.

While catalytic hydrogenation is primarily a reduction process, the formation of D-xylonic acid can occur as a by-product under certain conditions, particularly during the hydrogenation of D-xylose to xylitol (B92547). researchgate.net In alkaline reaction media, D-xylose can undergo a Cannizzaro reaction, an auto-oxidation-reduction, which leads to the formation of both xylitol and D-xylonic acid. scielo.brchemicalpapers.com This side reaction can be influenced by factors such as temperature and pH. scielo.br For example, when hydrogenating D-xylose with Raney Nickel, the D-xylonic acid produced can lower the pH of the solution, which in turn affects the catalyst's activity. chemicalpapers.com Therefore, while not a primary synthesis route, the formation of D-xylonic acid during hydrogenation processes is a notable phenomenon.

Electrochemical synthesis represents a modern and environmentally conscious approach to chemical production, utilizing electrons as reagents. youtube.com This method can be applied to the oxidation of biomass-derived sugars. A sustainable downstream process using bipolar membrane electrodialysis (BMED) has been developed for the single-step separation of a reaction mixture containing xylonic acid and xylitol. newswise.com This technique not only purifies the products but also regenerates the base used in the process, leading to significant energy savings. newswise.com While the direct electrochemical oxidation of D-xylose to D-xylonic acid is a promising area, much of the recent focus has been on integrated systems that combine catalysis with electrochemical separation. youtube.comnewswise.com

Photocatalysis is an energy-saving and efficient technology for driving chemical reactions under ambient conditions. rsc.org Various semiconductor photocatalysts have been explored for the selective oxidation of D-xylose. A TiO2/Ti3C2(TT) photocatalyst, created by growing TiO2 nanoparticles on Ti3C2 nanosheets, has demonstrated a 64.2% yield of D-xylonic acid. rsc.org The mechanism involves improved charge separation, which enhances the photocatalytic performance. rsc.org Similarly, a dual S-scheme heterojunction photocatalyst composed of CuInS2 quantum dots, ZnIn2S4, and g-C3N4 nanosheets has been used for the simultaneous production of xylonic acid and CO, achieving a xylonic acid yield of up to 58.56%. rsc.org Research has shown that under visible light, various photocatalytic systems can achieve high conversion rates, with some studies reporting yields as high as 65.05%. researchgate.net

Biotechnological Production of D-Xylonic Acid

Biotechnological routes, particularly microbial fermentation, are a highly attractive alternative to chemical synthesis due to their high specificity, milder reaction conditions, and the use of renewable feedstocks. nih.govnih.gov

Microbial fermentation is the most common biological method for producing D-xylonic acid. This process leverages the natural metabolic pathways of certain microorganisms or genetically engineered strains to convert D-xylose into D-xylonic acid. nih.govnih.gov The initial step involves the oxidation of D-xylose to D-xylonolactone by the enzyme D-xylose dehydrogenase, followed by the hydrolysis of the lactone to D-xylonic acid, which can occur spontaneously or be catalyzed by a lactonase. nih.gov

A variety of microorganisms are known to produce D-xylonic acid, with Gluconobacter oxydans and Pseudomonas putida being among the most studied native producers. nih.govnih.govresearchgate.net G. oxydans is particularly noted for its high yields and ability to produce D-xylonate directly from plant biomass hydrolysates. nih.govnih.gov However, its productivity can be hampered by inhibitors present in these hydrolysates. nih.gov Pseudomonas species, such as Pseudomonas fragi, have also been shown to produce xylonic acid with high yields, though production can be inhibited by the intermediate xylono-γ-lactone. vtt.fi

To enhance production efficiency, genetic engineering has been employed to create robust microbial cell factories. Strains of Escherichia coli and yeasts like Saccharomyces cerevisiae and Kluyveromyces lactis have been successfully engineered for this purpose. nih.govnih.govresearchgate.net By introducing the gene for D-xylose dehydrogenase from Caulobacter crescentus and blocking competing metabolic pathways, an engineered E. coli strain was able to produce 39.2 g/L of D-xylonic acid from 40 g/L of D-xylose with an average productivity of 1.09 g/L/h. nih.gov Similarly, engineered S. cerevisiae has achieved D-xylonate titres comparable to those of G. oxydans. nih.govnih.gov

Optimization of fermentation parameters such as agitation, aeration, and biomass concentration is crucial for maximizing productivity. nih.govfrontiersin.org For G. oxydans, optimizing these conditions using response surface methodology resulted in a maximum specific productivity of 6.64 g/gₓ/h. nih.govfrontiersin.orgnih.gov

Table 1: Comparison of D-Xylonic Acid Production by Various Microbial Strains

Table 2: Overview of Catalytic Methods for D-Xylonic Acid Production

Enzymatic Bioconversion Systems

Enzymatic bioconversion offers an alternative to microbial fermentation, allowing for the production of D-xylonic acid under mild reaction conditions and with high specificity.

1 Utilization of D-Xylose Dehydrogenase and Lactonase Enzymes

The core of the enzymatic system for D-xylonic acid production is the D-xylose dehydrogenase (XDH) enzyme, which oxidizes D-xylose to D-xylonolactone. This lactone can then spontaneously hydrolyze to D-xylonic acid, but the reaction can be significantly accelerated by the presence of a lactonase enzyme. The D-xylose dehydrogenase from Caulobacter crescentus (CcXDH) is a commonly used enzyme in these systems. The subsequent hydrolysis of D-xylono-1,5-lactone is catalyzed by a xylonolactonase.

2 Co-Immobilization of Enzymes for D-Xylonic Acid Synthesis

To improve the stability and reusability of the enzymes, co-immobilization techniques have been developed. In one study, D-xylose dehydrogenase (XDH) and alcohol dehydrogenase (ADH) were co-immobilized on magnetite-silica core-shell particles. This system allowed for the simultaneous conversion of xylose to xylonic acid and the in-situ regeneration of the NADH cofactor, with the co-immobilized enzymes showing enhanced activity and stability compared to the free enzymes. After five reaction cycles, the immobilized enzymes retained over 65% of their initial activity.

3 Artificial Enzyme Complex Design for Enhanced Bioconversion

To mimic the efficiency of natural multienzyme complexes, artificial enzyme complexes, or "rosettazymes," have been designed for the production of D-xylonic acid from hemicellulose. These complexes can incorporate multiple enzymes, such as endoxylanase, α-glucuronidase, β-xylosidase, and xylose dehydrogenase, which work in concert to first break down the complex xylan (B1165943) polymer into D-xylose and then convert it to D-xylonic acid. Tethering these enzymes together in a complex has been shown to result in significantly higher activity (up to 71% more) compared to the same enzymes free in solution.

Conversion to D-Xylonic Acid Lithium Salt

The D-xylonic acid produced through microbial fermentation or enzymatic bioconversion is typically in its free acid or a different salt form in the reaction medium. To obtain this compound, a neutralization reaction is performed. A common method involves reacting the carboxylic acid with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), in an aqueous solution. youtube.compressbooks.pub The reaction of a carboxylic acid with lithium hydroxide results in the formation of the lithium carboxylate salt and water. youtube.com The resulting this compound can then be isolated and purified, often through crystallization. pressbooks.pub

Process Optimization in Biotechnological Production

The efficient biotechnological production of D-xylonic acid hinges on the meticulous optimization of several key process parameters. These include maximizing the use of substrates, managing the fermentation environment, and mitigating the effects of product accumulation on the microbial catalysts.

Strategies for Substrate Utilization and Conversion Efficiency

Achieving high yields in D-xylonic acid production is directly linked to the efficiency with which microorganisms can convert the initial substrate, D-xylose, into the desired product. A variety of metabolic engineering strategies have been employed to enhance this conversion. For instance, in the bacterium Zymomonas mobilis, the introduction of genes for xylose dehydrogenase has been a key step. mdpi.com To further boost production, researchers have integrated multiple copies of the gene cassette responsible for D-xylonic acid production into the organism's genome. mdpi.com This gene-dosage approach led to a significant increase in the titer of D-xylonic acid, reaching up to 51.9 g/L with a yield of 1.10 g/g, which approaches the theoretical maximum. mdpi.com

Another critical aspect is the co-utilization of different sugars present in the feedstock, such as glucose and xylose. mdpi.com Strategies to improve the simultaneous use of these mixed sugars include introducing efficient sugar transporters, separating the production phase from the cell growth phase, and reconfiguring endogenous sugar metabolism pathways. mdpi.com The creation of artificial enzyme complexes, or "rosettazymes," which bring multiple enzymes involved in the conversion process into close proximity, has also been shown to increase activity by up to 71% compared to free-floating enzymes. nih.gov

| Strategy | Organism | Key Improvement | Reference |

| Multi-copy gene integration | Zymomonas mobilis | Increased D-xylonic acid titer to 51.9 g/L | mdpi.com |

| Artificial enzyme complexes | In vitro | Up to 71% increase in activity | nih.gov |

| Co-utilization of sugars | Zymomonas mobilis | Enhanced efficiency with mixed sugar feedstocks | mdpi.com |

Impact and Management of pH in D-Xylonic Acid Fermentation

The pH of the fermentation medium is a critical parameter that significantly influences the production of D-xylonic acid. The accumulation of the acidic product naturally lowers the pH, which can inhibit microbial growth and enzymatic activity. nih.gov Therefore, maintaining an optimal pH range is essential for a robust and productive fermentation process.

During fermentation, the metabolic activity of microorganisms can cause significant pH variations. mdpi.com In the context of D-xylonic acid production, if the pH drops too low, it can lead to cellular stress and reduced productivity. Conversely, some studies have shown that slightly acidic conditions can be favorable for certain reactions involved in the formation of other compounds. mdpi.com For D-xylonic acid fermentation, the controlled addition of a base, such as calcium carbonate or sodium hydroxide, is a common strategy to neutralize the forming acid and maintain the pH within the optimal range for the specific production strain. More advanced techniques like bipolar membrane electrodialysis are being explored for simultaneous product separation and pH control, which can also help in the recovery of the base used for neutralization. researchgate.net

Mitigation Strategies for D-Xylonic Acid Accumulation and its Effect on Microorganisms

High concentrations of D-xylonic acid can be toxic to the microorganisms producing it, leading to a feedback inhibition that curtails further production. nih.gov This accumulation acidifies the culture medium and can disrupt cell growth and enzymatic functions. researchgate.net Several engineering strategies have been developed to address this challenge.

One approach is to enhance the tolerance of the host microorganism to D-xylonic acid. This can be achieved through techniques like adaptive laboratory evolution (ALE), where microbial populations are gradually exposed to increasing concentrations of the acid, selecting for more tolerant variants. researchgate.netresearchgate.net Another strategy involves metabolic engineering to balance the expression of enzymes in the xylose oxidative pathway. researchgate.net For example, minimizing the expression of xylose dehydrogenase, the first enzyme in the pathway, can prevent the rapid buildup of D-xylonic acid. researchgate.net Furthermore, introducing or enhancing the expression of enzymes that can further metabolize D-xylonic acid can also prevent its accumulation. researchgate.netresearchgate.net

| Mitigation Strategy | Approach | Desired Outcome | Reference |

| Adaptive Laboratory Evolution (ALE) | Gradually exposing microorganisms to increasing D-xylonic acid concentrations. | Increased tolerance of the production strain to the final product. | researchgate.netresearchgate.net |

| Metabolic Engineering | Balancing the expression of enzymes in the xylose oxidative pathway. | Prevention of rapid D-xylonic acid buildup. | researchgate.net |

| Dynamic Regulation | Using genetic switches to control the expression of key enzymes. | Dynamic control over D-xylonic acid accumulation. | researchgate.net |

Raw Material Utilization in Biotechnological Production (e.g., Lignocellulosic Hydrolysates)

The economic viability of D-xylonic acid production is greatly enhanced by the use of inexpensive and abundant raw materials. Lignocellulosic biomass, such as agricultural residues like corn cobs, birch bark, and sugarcane bagasse, represents a promising feedstock. nih.govjmb.or.kreurekalert.orgresearchgate.net This biomass is rich in xylose, the primary precursor for D-xylonic acid. researchgate.net

The process typically involves a pretreatment step to break down the complex structure of the lignocellulose and release the xylose-containing hemicellulose fraction. dtu.dk This is followed by enzymatic hydrolysis to break down the hemicellulose into xylose monomers. nih.govjmb.or.kr The resulting hydrolysate, which is a mixture of sugars, can then be used as the fermentation substrate. mdpi.com

However, lignocellulosic hydrolysates can also contain compounds that are inhibitory to microbial growth and fermentation. nih.gov Therefore, robust microbial strains that can tolerate these inhibitors are highly desirable. nih.gov Research has demonstrated the successful production of D-xylonic acid from lignocellulosic hydrolysates using various microorganisms, including engineered strains of Zymomonas mobilis and Gluconobacter oxydans. mdpi.comresearchgate.netmdpi.com For example, an engineered Z. mobilis strain was able to produce 16.2 g/L of D-xylonic acid from a lignocellulosic hydrolysate. mdpi.com

Co-Production Strategies Involving D-Xylonic Acid (e.g., with Xylitol)

To further improve the economics of biorefineries, strategies are being developed to co-produce D-xylonic acid with other valuable chemicals from the same feedstock. One such promising co-product is xylitol, a sugar alcohol with applications in the food and pharmaceutical industries. eurekalert.orgmdpi.com

Xylose can be either oxidized to D-xylonic acid or reduced to xylitol. eurekalert.org Recent research has focused on developing catalytic systems that can simultaneously produce both compounds from xylose in a single reaction vessel. eurekalert.org For instance, a novel one-pot catalytic reaction using a platinum-based catalyst has been shown to efficiently convert xylose into both D-xylonic acid and xylitol at room temperature and ambient pressure. eurekalert.org This process demonstrated a remarkable 100% hydrogen transfer efficiency. eurekalert.org

Furthermore, innovative downstream processing techniques, such as bipolar membrane electrodialysis (BMED), have been developed for the efficient separation of the reaction mixture into D-xylonic acid, xylitol, and the base catalyst. researchgate.neteurekalert.org This integrated approach not only allows for the production of multiple valuable products from a single feedstock but also offers energy savings and improved sustainability. eurekalert.org

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for D-Xylonate Analysis

Chromatographic methods are essential for separating D-xylonate from complex mixtures, such as fermentation broths.

Ultra-High Performance Liquid Chromatography (UHPLC) for D-Xylonate Separation

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a rapid and efficient method for the analysis of D-xylonate. nih.govoup.com This technique utilizes columns with smaller particle sizes, leading to higher resolution and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). A developed UHPLC method employing an amide column allows for the effective separation of D-xylonate from other components typically found in fermentation media, such as xylose, xylitol (B92547), and glucose. tandfonline.com The use of an amide column is particularly suitable for the separation of polar compounds like D-xylonate. tandfonline.com By applying a gradient elution, where the mobile phase composition is changed over time, a baseline separation of all key components can be achieved in a significantly shorter time frame, often within 5 minutes. tandfonline.com This rapid analysis is advantageous for monitoring the kinetics of D-xylonate formation in real-time. tandfonline.com

Application of Evaporative Light Scattering Detection (ELS) in D-Xylonate Quantification

For compounds like D-xylonic acid that lack a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) serves as a valuable alternative to UV detectors. oup.comtandfonline.com The principle of ELSD involves nebulizing the column effluent into an aerosol, followed by evaporation of the mobile phase in a heated drift tube. wikipedia.org The remaining non-volatile analyte particles scatter a light beam, and the intensity of the scattered light is proportional to the mass of the analyte. wikipedia.org This makes ELSD a universal detector for non-volatile and semi-volatile compounds. wikipedia.org

The combination of UHPLC with an ELS detector has been successfully applied for the quantification of D-xylonate. nih.govoup.com An advantage of the ELS detector is its compatibility with gradient elution methods, which is often not possible with refractive index (RI) detectors. oup.com While the response of the ELS detector is not linear, a power curve fitting can be used to establish a reliable calibration over a specific dynamic range, for instance, from 0.2 to 7.0 g/L for D-xylonate. oup.comtandfonline.com

Ion Exclusion Chromatography for D-Xylonate Analysis and its Limitations

Ion exclusion chromatography (IEC) is another technique used for the separation of organic acids. phenomenex.comdiduco.com This method utilizes an ion-exchange resin that excludes highly ionized species while retaining slightly or non-ionized compounds. phenomenex.com While IEC can be used for organic acid analysis, it presents significant limitations for the separation of D-xylonate from structurally similar compounds like xylose. tandfonline.comdiduco.com

A major drawback of IEC is the insufficient resolution between D-xylonate and xylose, with a resolution (RS) value of less than 1.5. tandfonline.com This co-elution makes accurate quantification challenging. Furthermore, IEC methods are often time-consuming, with analysis times ranging from 30 to 50 minutes per sample to elute all components of the media. tandfonline.com The pressure-sensitive nature of the ion exclusion resin also restricts the use of higher flow rates to shorten the analysis time. tandfonline.com

Method Development for Baseline Separation and Reduced Analysis Time

To overcome the limitations of traditional methods, a UHPLC method with an amide column and ELS detection was developed, offering significant improvements. tandfonline.com This optimized method provides baseline separation (RS > 1.5) of D-xylonate from other key metabolites like xylose, xylitol, glucose, and α-ketoglutaric acid. tandfonline.com The analysis time was drastically reduced to 12 minutes per sample, including column re-equilibration. tandfonline.com This rapid and efficient separation is achieved with minimal sample preparation, typically only requiring filtration. tandfonline.com The flow rate was optimized to 0.4 mL/min to minimize baseline noise from the ELS detector, which can be sensitive to the evaporation of the water-rich mobile phase. oup.com

| Parameter | Ion Exclusion Chromatography | UHPLC-ELS Method |

| Stationary Phase | Ion exclusion resin | Amide column |

| Detector | RI / UV | Evaporative Light Scattering (ELS) |

| Separation of D-xylonate and Xylose | Insufficient (RS < 1.5) tandfonline.com | Baseline (RS > 1.5) tandfonline.com |

| Analysis Time | 30–50 min tandfonline.com | ~5 min for separation, 12 min total tandfonline.com |

| Sample Preparation | Filtration | Filtration tandfonline.com |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation of D-xylonic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Xylonic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of organic molecules, providing detailed information about the chemical structure and connectivity of atoms. researchgate.net Both ¹H and ¹³C NMR are utilized for the characterization of D-xylonic acid and its lactone forms. researchgate.net

In aqueous solutions, D-xylonic acid exists in equilibrium with its γ- and δ-lactones. researchgate.net ¹³C NMR spectroscopy has been instrumental in determining the equilibrium constants for lactone hydrolysis and the acid dissociation constant (pKa) of D-xylonic acid. researchgate.net Studies have shown that the γ-lactone is the more readily formed species. researchgate.net At very high pH, a second deprotonation of a hydroxyl group can be observed. researchgate.net

¹H NMR has been used to observe the in vivo production of D-xylono-γ-lactone and D-xylonate in genetically engineered microorganisms. researchgate.net Analysis of cell extracts, culture media, and even intact cells by ¹H NMR has revealed the intracellular accumulation and subsequent export of both the lactone and linear forms of D-xylonic acid. researchgate.net

| Spectroscopic Data | Chemical Shift (ppm) | Assignment |

| ¹³C NMR | δ = 64.0 | C4 in xylonic acid researchgate.net |

| δ = 71.3 | C2 in glyceraldehyde (a related metabolite) researchgate.net |

Challenges and Innovations in D-Xylonic Acid Analytical Methodologies

The accurate and efficient analysis of D-xylonic acid is crucial for monitoring its production in fermentation processes and for quality control of the final product. However, several analytical challenges can impede straightforward quantification. Innovations in analytical techniques have been pivotal in overcoming these hurdles, enabling more precise and rapid measurements.

A significant challenge in the analysis of D-xylonic acid, particularly in fermentation broths, is its separation from other structurally similar compounds, such as xylose. tandfonline.com Traditional analytical methods, like high-performance liquid chromatography (HPLC) using ion exclusion columns, often fail to adequately separate D-xylonate from xylose. tandfonline.com This co-elution necessitates complex workarounds, such as quantifying D-xylonate by UV-absorbance and then subtracting this value from the refractive index (RI) signal to estimate the xylose concentration. tandfonline.com Furthermore, these ion exclusion chromatography methods are often time-consuming, with analysis times of approximately 30–50 minutes per sample, and the pressure-sensitive nature of the column material prevents faster analysis by increasing the flow rate. tandfonline.com

To address these limitations, innovative analytical methodologies have been developed. One notable advancement is the use of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with an amide column and an Evaporative Light Scattering Detector (ELS). tandfonline.com This method provides baseline separation of D-xylonate from other components of the fermentation medium, including xylose, xylitol, and glucose. tandfonline.com The analysis time is significantly reduced to as little as 12 minutes per sample with minimal sample preparation (only filtration required). tandfonline.com The ELS detector is advantageous as it is a universal detector for non-volatile compounds and avoids the limitations of UV detectors, which have low sensitivity for D-xylonate, and RI detectors, which are incompatible with gradient elution methods. tandfonline.com

Another powerful technique for the analysis of D-xylonic acid is High-Performance Anion Exchange Chromatography (HPAEC) combined with Pulsed Amperometric Detection (PAD). creative-biolabs.comfrontiersin.org This method allows for the simultaneous determination of xylose and xylonic acid content. frontiersin.org It is highly sensitive and accurate, capable of detecting very low concentrations of xylonic acid. creative-biolabs.com HPAEC-PAD has been successfully employed to determine the optimal fermentation process parameters by measuring xylonic acid content under various conditions. creative-biolabs.com

High-Performance Liquid Chromatography (HPLC) remains a widely used technique, and its performance has been enhanced through the use of different columns and detectors. creative-biolabs.com For instance, employing a C18 column with a diode array detector (DAD) allows for the detection and quantification of D-xylonic acid. creative-biolabs.com For further structural confirmation and identification, HPLC can be coupled with Mass Spectrometry (MS). creative-biolabs.com

The table below summarizes and compares different analytical methodologies used for D-xylonic acid analysis.

| Analytical Technique | Column Type | Detector | Key Advantages | Challenges Addressed |

| UHPLC | Amide tandfonline.com | ELS tandfonline.com | Baseline separation, short analysis time (12 min/sample), minimal sample preparation. tandfonline.com | Separation of D-xylonate from xylose, long analysis times of older methods. tandfonline.com |

| HPAEC | CarboPac™ PA10 frontiersin.org | PAD creative-biolabs.comfrontiersin.org | Simultaneous determination of xylose and xylonic acid, high accuracy and sensitivity. creative-biolabs.comfrontiersin.org | Need for sensitive and specific quantification in complex mixtures. creative-biolabs.com |

| HPLC | C18 creative-biolabs.com | DAD, MS creative-biolabs.com | Standardized methodology, structural confirmation with MS. creative-biolabs.com | Basic quantification and identification. creative-biolabs.com |

| HPLC | Ion Exclusion (e.g., Aminex HPX-87H) tandfonline.com | UV/RI tandfonline.com | Established method for fermentation sample analysis. tandfonline.com | Limitation: Inability to separate D-xylonate from xylose, long analysis times. tandfonline.com |

Detailed research findings have demonstrated the successful application of these innovative techniques. For example, a study utilizing UHPLC with an amide column and ELS detector reported a dynamic range for D-xylonic acid from 0.2 to 10 g/L with good correlation (r² = 0.9996). tandfonline.com In another study, HPAEC-PAD was used to optimize xylonic acid production by Gluconobacter oxydans, achieving a maximum specific productivity of 6.64 ± 0.20 g gx⁻¹ h⁻¹. frontiersin.org Furthermore, engineered Escherichia coli has been shown to produce up to 39.2 g/L of D-xylonic acid from 40 g/L of D-xylose, with the production monitored by these advanced analytical methods. nih.gov

| Organism | Analytical Method | Key Finding | Reference |

| Yeast Strain | UHPLC-Amide-ELS | Baseline separation of D-xylonate from glucose and xylose in fermentation broth. tandfonline.com | tandfonline.com |

| Gluconobacter oxydans | HPAEC-PAD | Optimized fermentation parameters led to a maximum specific productivity of 6.64 ± 0.20 g gx⁻¹ h⁻¹. frontiersin.org | frontiersin.org |

| Engineered Escherichia coli | Not specified | Production of up to 39.2 g/L of D-xylonic acid from 40 g/L D-xylose. nih.gov | nih.gov |

Biochemical and Metabolic Research on D Xylonic Acid

D-Xylose Oxidative Pathway (XOP) in Microorganisms

The D-xylose oxidative pathway (XOP) represents a significant route for the catabolism of D-xylose in various microorganisms, particularly prokaryotes. wikipedia.org This pathway is gaining increasing attention in metabolic engineering as an alternative to the more common isomerase and oxido-reductase pathways for converting xylose, a major component of lignocellulosic biomass, into valuable chemicals. researchgate.netscilit.com The XOP is initiated by the oxidation of D-xylose to D-xylonolactone, which is subsequently hydrolyzed to D-xylonic acid. researchgate.net This initial oxidation step is a key feature that distinguishes it from other xylose utilization pathways. wikipedia.org

From D-xylonic acid, the pathway can diverge into two main branches: the Weimberg pathway and the Dahms pathway. wikipedia.org In the Weimberg pathway, D-xylonic acid is dehydrated to 2-keto-3-deoxy-xylonate, which is then further metabolized to α-ketoglutarate, a key intermediate in the citric acid cycle. wikipedia.org The Dahms pathway also proceeds through 2-keto-3-deoxy-xylonate, but this intermediate is then cleaved into pyruvate and glycolaldehyde. researchgate.net The XOP has been successfully engineered in several microbial hosts, including Saccharomyces cerevisiae, Klebsiella pneumoniae, Pseudomonas putida, and Corynebacterium glutamicum, for the production of a variety of bio-based products. researchgate.net However, a common challenge in engineering this pathway is the accumulation of the D-xylonic acid intermediate, which can acidify the culture medium and inhibit cell growth. researchgate.netresearchgate.net

Enzymatic Conversion of D-Xylose to D-Xylonolactone and D-Xylonic Acid

The initial steps of the D-xylose oxidative pathway involve a two-step enzymatic conversion of D-xylose into D-xylonic acid. The first reaction is the oxidation of D-xylose to D-xylonolactone, a reaction catalyzed by D-xylose dehydrogenase (XDH). wikipedia.orgnih.gov This enzyme utilizes either NAD+ or NADP+ as a cofactor to facilitate the oxidation. acs.org In bacterial systems, this NAD-dependent xylose dehydrogenase is often encoded by the xylB gene. researchgate.net

The resulting D-xylonolactone can then be converted to D-xylonic acid through two mechanisms. It can undergo spontaneous hydrolysis, or the conversion can be enzymatically catalyzed by a xylonolactonase (XL), often encoded by the xylC gene. nih.govmdpi.com The enzymatic hydrolysis by lactonase is generally more efficient and helps to prevent the accumulation of the lactone intermediate. nih.gov The concerted action of D-xylose dehydrogenase and xylonolactonase ensures the efficient conversion of D-xylose to D-xylonic acid, which then enters the downstream metabolic pathways.

| Enzyme | Gene (Example) | Substrate | Product | Cofactor |

| D-xylose dehydrogenase | xylB | D-xylose | D-xylonolactone | NAD+ or NADP+ |

| Xylonolactonase | xylC | D-xylonolactone | D-xylonic acid | None |

Downstream Metabolic Fates of D-Xylonic Acid in Biological Systems

Following its formation from D-xylose, D-xylonic acid serves as a crucial intermediate that can be channeled into different metabolic routes within microbial systems. The primary downstream pathways involve the dehydration of D-xylonic acid to form 2-keto-3-deoxy-D-xylonic acid. researchgate.net This intermediate represents a key branch point leading to either the Weimberg or the Dahms pathway. wikipedia.org

In the Weimberg pathway , 2-keto-3-deoxy-xylonate is further metabolized to yield α-ketoglutarate, a central intermediate of the citric acid cycle. wikipedia.org This integration with central metabolism allows the organism to generate energy and biomass from D-xylose.

Alternatively, in the Dahms pathway , 2-keto-3-deoxy-D-xylonate is cleaved by an aldolase into two smaller molecules: pyruvate and glycolaldehyde. nih.gov Pyruvate can directly enter central carbon metabolism, while glycolaldehyde can be further converted to other useful compounds. nih.gov The metabolic fate of D-xylonic acid is therefore dependent on the specific enzymatic machinery present in the microorganism. wikipedia.org

| Pathway | Key Intermediate from D-Xylonic Acid | Final Products |

| Weimberg Pathway | 2-keto-3-deoxy-xylonate | α-ketoglutarate |

| Dahms Pathway | 2-keto-3-deoxy-xylonate | Pyruvate, Glycolaldehyde |

Mechanisms of D-Xylonic Acid Accumulation in Microorganisms

Role of Xylose Dehydrogenase Overexpression

A primary contributor to D-xylonic acid accumulation is the overexpression of xylose dehydrogenase (XDH), the first enzyme in the pathway. researchgate.netnih.gov In many metabolic engineering strategies, the gene encoding XDH is strongly expressed to enhance the initial conversion of D-xylose. However, if the activity of the downstream enzymes that assimilate D-xylonic acid is not correspondingly high, a metabolic imbalance occurs. researchgate.net This leads to a rate of D-xylonic acid production that exceeds its rate of consumption, resulting in its accumulation in the fermentation broth. researchgate.netnih.gov

Impact of Inefficient D-Xylonic Acid Assimilation Enzymes

The efficiency of the enzymes responsible for the further metabolism of D-xylonic acid is critical in preventing its accumulation. researchgate.netnih.gov Low expression levels or poor catalytic activity of enzymes such as xylonate dehydratase, which converts D-xylonic acid to 2-keto-3-deoxy-D-xylonate, can create a significant bottleneck. researchgate.netnih.gov If the capacity of these downstream enzymes is insufficient to handle the influx of D-xylonic acid produced by xylose dehydrogenase, the intermediate will inevitably accumulate. nih.govresearchgate.net This highlights the importance of balancing the expression levels of all enzymes in the engineered pathway. researchgate.net

Cellular Response to D-Xylonic Acid in Production Organisms

The microbial production of D-xylonic acid, a valuable platform chemical, is often challenged by the compound's impact on the production organisms themselves. The accumulation of D-xylonic acid can lead to a range of cellular stresses, necessitating adaptive responses from the microorganisms.

Physiological Adaptations and Stress Responses to D-Xylonic Acid Presence

The accumulation of D-xylonic acid in the fermentation broth of microbial cell factories can induce significant physiological stress. As an organic acid, its buildup leads to the acidification of the cytoplasm and the external medium, which can disrupt cellular processes. This acidification imposes a proton motive force stress on the cell membrane and can inhibit the activity of various enzymes essential for growth and metabolism.

Furthermore, the presence of D-xylonic acid can lead to redox imbalance within the cells. The initial conversion of D-xylose to D-xylonic acid involves dehydrogenase enzymes that utilize cofactors such as NAD(P)+. An imbalance between the generation and regeneration of these cofactors can contribute to cellular stress and hinder the efficiency of the production pathway.

Intracellular Accumulation and Export Mechanisms of D-Xylonic Acid and D-Xylonolactone

The intracellular concentration of D-xylonic acid and its precursor, D-xylonolactone, is a critical factor influencing cellular toxicity. D-xylonolactone is formed from the oxidation of D-xylose and is subsequently hydrolyzed to D-xylonic acid. In some production systems, particularly those engineered with a xylose oxidative pathway, the overexpression of xylose dehydrogenase can lead to a rapid accumulation of these compounds.

Role of Membrane Transporters in D-Xylonic Acid Tolerance (e.g., Pdr12)

Membrane transporters play a crucial role in the tolerance of microorganisms to weak organic acids, including D-xylonic acid. A notable example is the Pdr12 transporter, an ATP-binding cassette (ABC) transporter found in yeast. Pdr12 is known to be involved in conferring resistance to a variety of weak organic acids.

The expression of the PDR12 gene is often induced by the presence of weak acids in the environment. The Pdr12 protein is localized to the plasma membrane and functions as an efflux pump, actively transporting carboxylate anions out of the cell. This process helps to maintain the intracellular pH and reduces the toxic effects of the accumulated acid. By mediating the energy-dependent extrusion of water-soluble carboxylate anions, Pdr12 is essential for the adaptation and growth of yeast in environments containing inhibitory concentrations of weak organic acids. The functional expression of transporters like Pdr12 is a key strategy in developing robust microbial strains for the efficient production of D-xylonic acid.

D-Xylonic Acid as a Key Metabolite in Plant Stress Responses

Plants, being sessile organisms, have evolved intricate mechanisms to cope with various environmental challenges, including salinity stress. A key aspect of this adaptation is the modulation of their metabolic profile, which includes the accumulation of various compounds that can act as osmolytes, antioxidants, or signaling molecules.

Correlation of D-Xylonic Acid Abundance with Stomatal Conductance under Saline Stress

Salinity stress is a major abiotic factor that adversely affects plant growth and productivity. One of the primary physiological responses to high salinity is the closure of stomata to conserve water, which in turn reduces stomatal conductance. This response is tightly regulated by a complex network of signaling pathways, often involving phytohormones like abscisic acid.

While extensive research has been conducted on the role of various metabolites in mediating stomatal responses to salt stress, specific studies directly correlating the abundance of D-xylonic acid with changes in stomatal conductance under saline conditions are limited. However, it is known that under salt stress, plants accumulate a variety of organic acids and sugars to act as compatible solutes for osmotic adjustment. Metabolomic studies of plants under salt and drought stress have identified the differential accumulation of numerous sugar acids. It is plausible that D-xylonic acid, as a sugar acid, could be part of this metabolic reprogramming. The accumulation of such compounds in leaf tissues could influence the osmotic potential of guard cells, thereby playing a role in the regulation of stomatal aperture. Further targeted research is necessary to elucidate the precise relationship between D-xylonic acid levels and stomatal conductance in plants subjected to saline stress.

D-Xylonic Acid as a Differentially Accumulated Metabolite in Compound Material-Mediated Stress Tolerance

Plants respond to abiotic stresses by remodeling their metabolism, leading to the differential accumulation of a wide array of metabolites. These changes are crucial for stress adaptation and survival. Metabolomic analyses have become a powerful tool for identifying key metabolites and pathways involved in stress tolerance.

Studies on halophytes and other salt-tolerant plants have revealed significant changes in the levels of various primary and secondary metabolites, including amino acids, sugars, and organic acids, in response to salinity. In a study on the halophytic C4 species Suaeda, a total of 61 primary metabolites were identified as being differentially accumulated under salt and drought stress, a category that included 11 different sugar acids. While this study did not specifically identify D-xylonic acid, it highlights the importance of this class of compounds in plant stress tolerance. The accumulation of sugar acids can contribute to osmotic adjustment, serve as precursors for other protective compounds, or act as signaling molecules. The potential role of D-xylonic acid as one of these differentially accumulated metabolites in mediating stress tolerance, possibly through its contribution to the pool of compatible solutes or as a signaling molecule, warrants further investigation.

Table 1: Cellular Responses to D-Xylonic Acid in Production Organisms

| Response Category | Description | Key Molecules/Processes |

|---|---|---|

| Physiological Stress | Acidification of cytoplasm and medium, disruption of enzyme activity, redox imbalance. | Protons (H+), Dehydrogenases, NAD(P)+/NAD(P)H |

| Intracellular Accumulation | Buildup of D-xylonolactone and D-xylonic acid due to inefficient downstream metabolism. | D-xylonolactone, D-xylonic acid |

| Export Mechanisms | Active transport of D-xylonic acid out of the cell to reduce toxicity. | ATP-dependent pumps |

| Membrane Transporters | Efflux pumps that confer resistance to weak organic acids. | Pdr12 (ABC transporter) |

Table 2: Potential Role of D-Xylonic Acid in Plant Stress Responses

| Stress Response Area | Potential Role of D-Xylonic Acid | Supporting Evidence/Hypothesis |

|---|---|---|

| Stomatal Conductance | May influence guard cell osmotic potential, contributing to stomatal regulation. | General accumulation of sugar acids in response to salt stress is known. |

| Metabolic Accumulation | Could be one of the differentially accumulated sugar acids contributing to stress tolerance. | Studies have shown accumulation of various sugar acids in salt-stressed plants. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| D-Xylonic acid |

| D-Xylonic acid lithium salt |

| D-xylonolactone |

| D-xylose |

| Abscisic acid |

Catalysis and Green Chemistry Applications

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances—are central to modern chemical research. D-Xylonic acid has emerged as a promising candidate in this domain, serving as both a catalyst and a reaction medium.

D-Xylonic acid has been effectively utilized as a biocatalyst in multi-component organic reactions. rsc.orgresearchgate.net Notably, it has proven successful in the one-pot, three-component Biginelli condensation reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones/thiones. rsc.org This approach is valued for its operational simplicity, environmental friendliness, and high yields without the need for conventional organic solvents or expensive catalysts. rsc.orgrsc.org Its acidic nature, owing to its carboxylic acid group, allows it to function as an efficient acid catalyst for various organic transformations. researchgate.net The use of D-Xylonic acid as a catalyst has also been validated in the synthesis of other pharmaceutically relevant compounds, such as pyrrole and xanthene derivatives. researchgate.netnih.gov

Table 1: Application of D-Xylonic Acid as a Catalyst in a Three-Component Condensation Reaction

| Reactants | Product | Catalyst/Solvent | Key Advantages |

| Aldehydes, β-dicarbonyl compounds, urea/thiourea | 3,4-dihydropyrimidin-2(1H)-ones/thiones | D-Xylonic Acid | Environmentally friendly, simple work-up, excellent yields, avoidance of organic solvents. rsc.orgrsc.org |

Beyond its catalytic activity, D-Xylonic acid also serves as a green reaction medium. researchgate.netrsc.org Bio-based solvents are increasingly sought after as alternatives to traditional volatile organic solvents. rsc.org In the context of the Biginelli reaction, D-Xylonic acid acts as both the solvent and the catalyst, streamlining the synthesis process. rsc.orgrsc.org Its properties, such as biodegradability, low cost, and tolerance to air and water, make it an excellent choice for developing cleaner and more efficient synthetic methodologies. rsc.org

Photocatalysis offers a sustainable approach to converting renewable biomass into valuable chemicals. rsc.org While D-Xylonic acid is often a target product from the photocatalytic oxidation of lignocellulosic biomass like xylose, its role within these processes is integral to the concept of a "photocatalytic biorefinery". rsc.orgresearchgate.net Research in this area focuses on developing efficient semiconductor-based photocatalytic systems to achieve selective conversion of biomass-derived feedstocks into chemicals like D-Xylonic acid under mild conditions, driven by solar energy. rsc.orgresearchgate.net

Material Science Precursors and Building Blocks

D-Xylonic acid is a versatile building block for the synthesis of various polymers, contributing to the development of new bio-based materials.

D-Xylonic acid is recognized as a precursor for the production of polymers such as copolyamides, polyesters, and hydrogels. researchgate.netrsc.org Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb large amounts of water and are used in various fields. nih.govnih.gov The synthesis of hydrogels can be achieved through different polymerization techniques, including free-radical polymerization. nih.gov Polyesters derived from renewable sources like aspartic acid and poly(ethylene glycol) are also being developed for hydrogel preparation, highlighting a trend where bio-based acids are fundamental to creating advanced, water-soluble, and functional materials. uwo.ca The inclusion of D-Xylonic acid as a monomer can impart specific properties like biodegradability and biocompatibility to the resulting polymers. researchgate.net

Table 2: Polymer Applications of D-Xylonic Acid

| Polymer Type | Role of D-Xylonic Acid | Potential Properties |

| Copolyamides | Precursor/Monomer | Bio-based, potentially improved thermal properties. researchgate.net |

| Polyesters | Precursor/Monomer | Biodegradable, derived from renewable resources. rsc.org |

| Hydrogels | Precursor/Modifier | Biocompatible, biodegradable, suitable for agricultural or biomedical use. researchgate.netrsc.org |

Role as Chelating and Dispersing Agents (e.g., in cement)

The molecular structure of D-Xylonic acid, with its multiple hydroxyl groups and a carboxyl group, gives it excellent chelating capabilities, particularly in alkaline environments. researchgate.net This property allows it to bind with metal ions, making it useful in various industrial applications.

One of the most significant applications is as a dispersing agent in cement and concrete. researchgate.netnih.govnih.gov When added to a cement mixture, D-Xylonic acid acts as a water reducer, improving the workability and flow of the concrete. nih.govmdpi.com Studies have shown that xylonic acid can be approximately twice as effective as lignosulfonate, a common cement additive. nih.govresearchgate.net The mechanism involves the chemisorption of the carboxyl and hydroxyl groups onto the surface of cement particles. mdpi.com This action helps to disperse the particles and can also have a retarding effect on the setting time of the concrete, which can be beneficial in managing large construction projects. mdpi.com Its non-toxic and biodegradable nature makes it an environmentally friendly alternative to some conventional concrete admixtures. mdpi.com

Theoretical and Computational Investigations of D Xylonic Acid

Computational Chemistry Approaches for Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the conversion of D-xylose to various products, including D-xylonic acid. These theoretical studies provide valuable insights at the molecular level that complement experimental findings.

Density Functional Theory (DFT) Calculations for Understanding Reaction Pathways

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to understand the reaction pathways in the conversion of D-xylose. For instance, DFT studies have been employed to investigate the mechanisms of xylose to xylitol (B92547) conversion on various transition metal surfaces. rsc.org These studies have identified the minimum energy path for the reaction, which involves the rearrangement of cyclic xylose to its acyclic form before hydrogenation. rsc.org

In the context of D-xylonic acid formation, DFT calculations have been used to study the initial reactions in the acid-catalyzed conversion of D-xylose and D-xylulose to furfural, a process where D-xylonic acid can be an intermediate or a side product. dtu.dk These studies have helped in deducing the dominant reaction pathways by calculating energy barriers and reaction rate constants under different catalytic conditions and in various solvents. dtu.dk For example, the catalytic performance of different acids like H₂SO₄, HNO₃, HCl, HBr, and HI, and the effects of solvents such as water and tetrahydrofuran (B95107) (THF) have been analyzed. dtu.dk

The insights gained from DFT calculations are crucial for designing more effective catalysts and optimizing reaction conditions for the selective production of D-xylonic acid. Based on the calculated rate-determining step barriers, the activity of different transition metal surfaces for xylose hydrogenation has been predicted, demonstrating the potential of computational approaches in catalyst design. rsc.org

Metabolic Modeling and Flux Analysis of D-Xylonic Acid Production and Assimilation Pathways

Metabolic modeling and flux analysis are essential computational tools for understanding and engineering microbial pathways for the production and assimilation of D-xylonic acid. These approaches allow for the quantitative analysis of metabolic networks and the identification of key factors limiting product yield.

The xylose oxidative pathway (XOP) is a key metabolic route for the production of D-xylonic acid in various microorganisms. researchgate.netnih.gov This pathway starts with the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. researchgate.netnih.gov However, the accumulation of D-xylonic acid can be a significant issue, leading to acidification of the culture medium and inhibiting cell growth and enzyme activity. researchgate.netnih.gov

Metabolic engineering strategies, guided by computational modeling, have been developed to address the challenge of D-xylonic acid accumulation. researchgate.netnih.gov These strategies include enzyme engineering, evolutionary engineering, and the co-utilization of different sugar substrates. researchgate.netnih.gov For instance, in engineered Escherichia coli, blocking the native D-xylose catabolism and introducing a D-xylose dehydrogenase has led to high-yield production of D-xylonic acid. nih.gov Similarly, in Zymomonas mobilis, increasing the copy number of the xylose dehydrogenase gene has been shown to be a key factor in enhancing D-xylonic acid production. mdpi.com

Flux balance analysis (FBA) is a specific metabolic modeling technique that has been used to predict the maximum theoretical yield of products from D-xylose. For example, FBA of γ-polyglutamic acid (γ-PGA) producing Bacillus subtilis indicated that the highest theoretical yield is achieved on a mixture of D-xylose and D-glucose. researchgate.net

Furthermore, microorganisms have developed two primary pathways for the assimilation of D-xylonic acid: the Weimberg pathway and the Dahms pathway. nih.govresearchgate.net Both pathways convert D-xylonic acid into intermediates that can enter central metabolism. researchgate.net Understanding the flux through these pathways is critical for optimizing the production of value-added chemicals derived from D-xylonic acid, such as glycolate (B3277807) and 1,2,4-butanetriol (B146131). d-nb.infowikipedia.org Computational models can help in identifying bottlenecks in these assimilation pathways and in designing strategies to channel the metabolic flux towards the desired product.

Interactive Data Table: Key Enzymes in D-Xylonic Acid Metabolism

| Enzyme Name | Function | Organism of Origin (Example) |

| D-xylose dehydrogenase | Oxidizes D-xylose to D-xylonolactone | Caulobacter crescentus |

| Xylonolactonase | Hydrolyzes D-xylonolactone to D-xylonic acid | Caulobacter crescentus |

| D-xylonic acid dehydratase | Dehydrates D-xylonic acid | Escherichia coli |

| 2-keto-3-deoxy-D-xylonate aldolase | Cleaves 2-keto-3-deoxy-D-xylonate | Escherichia coli |

Interactive Data Table: Engineered Microorganisms for D-Xylonic Acid Production

| Microorganism | Engineering Strategy | D-Xylonic Acid Titer (g/L) | Reference |

| Escherichia coli W3110 | Disruption of native xylose and xylonic acid catabolism, introduction of D-xylose dehydrogenase from C. crescentus | 39.2 | nih.gov |

| Zymomonas mobilis | Integration of xylose dehydrogenase gene cassette into the genome | 51.9 | mdpi.com |

| Gluconobacter oxydans | Natural producer | High concentrations | nih.gov |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of D-xylonic acid lithium salt, and how are they experimentally determined in biochemical studies?

- Methodology : Key properties include optical activity ([α]/D 18±2° in H₂O), purity (≥95% via TLC), and thermal stability (storage at 2–8°C). Optical rotation is measured using polarimetry, while purity is validated via thin-layer chromatography (TLC) with appropriate solvent systems . Structural confirmation employs SMILES strings and InChI keys for computational modeling, supported by NMR or mass spectrometry for empirical validation .

Q. What microbial systems are commonly used for this compound production, and what challenges arise in achieving high yields?

- Methodology : Gluconobacter oxydans and engineered Escherichia coli or Saccharomyces cerevisiae are primary systems. The Dahms pathway oxidizes D-xylose via D-xylose dehydrogenase (XylB) to D-xylonolactone, followed by lactonase-mediated hydrolysis to D-xylonic acid. Challenges include low volumetric productivity in engineered yeast (~30% of G. oxydans) and inhibitor sensitivity in lignocellulosic hydrolysates. Yield optimization involves pH control, fed-batch fermentation, and strain engineering .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices like microbial cultures?

- Methodology : High-performance liquid chromatography (HPLC) with refractive index detection or LC-MS is preferred for specificity. For metabolic flux analysis, isotopic labeling (e.g., ¹³C-D-xylose) tracks intermediates. Colorimetric assays (e.g., Fehling’s test) may supplement quantitative methods but lack specificity for complex media .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) resolve bottlenecks in this compound production in recombinant Saccharomyces cerevisiae?

- Methodology : MFA integrates isotopic tracer data with computational models (e.g., COBRA Toolbox) to map carbon flow through the Dahms pathway. Key steps include:

- Measuring ¹³C-label distribution in 2-keto-3-deoxyxylonic acid (2K3DXA) and glycolaldehyde.

- Identifying rate-limiting enzymes (e.g., aldolase activity) via kinetic modeling.

- Engineering NAD⁺ regeneration systems (e.g., overexpression of NADH oxidase) to balance cofactors .

Q. What strategies mitigate hydrolysate inhibitor toxicity in microbial D-xylonic acid production from lignocellulosic feedstocks?

- Methodology :

- Adaptive Laboratory Evolution (ALE) : Select strains tolerant to furfural or acetic acid via serial passaging under inhibitory conditions.

- Promoter Engineering : Use constitutive promoters (e.g., TEF1) to sustain XylB expression under stress.

- Detoxification Pathways : Introduce heterologous genes (e.g., fucO for furfural reduction) to convert inhibitors to less toxic derivatives .

Q. How do contradictory reports on D-xylonic acid yields between Gluconobacter oxydans and engineered E. coli arise, and how can experimental design address these discrepancies?

- Methodology : Discrepancies stem from differences in oxygen availability (critical for G. oxydans’s membrane-bound dehydrogenases) or plasmid stability in E. coli. Standardized protocols should:

- Control dissolved oxygen levels in bioreactors.

- Use plasmid systems with inducible promoters (e.g., araBAD) to reduce metabolic burden.

- Validate yields via orthogonal methods (e.g., enzymatic assays vs. HPLC) .

Data Analysis and Reproducibility

Q. What best practices ensure reproducibility in documenting this compound synthesis and characterization?

- Methodology :

- Detailed Protocols : Include step-by-step fermentation conditions (pH, temperature, agitation) and purification steps (e.g., cation-exchange chromatography for lithium salt isolation).

- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and strain genetic maps in supplemental files.

- Reference Standards : Use commercially available D-xylonic acid (e.g., Sigma-Aldrich, ≥95% purity) for calibration .

Q. How should researchers address variability in optical activity measurements of this compound across studies?

- Methodology : Variability often arises from hydration state or residual solvents. Mitigation includes:

- Drying samples to constant weight under vacuum.

- Reporting solvent composition (e.g., H₂O vs. methanol) and temperature during polarimetry.

- Cross-validating results with X-ray crystallography for absolute configuration .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Optical Activity ([α]/D) | 18±2° (H₂O) | |

| Purity | ≥95% (TLC) | |

| Volumetric Productivity (Yeast) | ~30% of G. oxydans | |

| Thermal Stability | Stable at 2–8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.